

EIDD-1931: A Ribonucleoside Analog Inhibitor Inducing Viral Error Catastrophe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: EIDD-1931-d2

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

EIDD-1931, the active metabolite of the orally bioavailable prodrug Molnupiravir (EIDD-2801), is a potent ribonucleoside analog with broad-spectrum antiviral activity against a range of RNA viruses.^{[1][2][3]} Its unique mechanism of action, known as lethal mutagenesis or viral error catastrophe, involves its incorporation into the viral RNA genome, leading to an accumulation of mutations that ultimately inhibits viral replication.^{[2][4][5][6][7]} This technical guide provides a comprehensive overview of EIDD-1931, including its mechanism of action, metabolic activation, quantitative antiviral activity, and detailed experimental protocols for its evaluation.

Introduction

EIDD-1931, chemically known as β -D-N4-hydroxycytidine (NHC), is a synthetic ribonucleoside analog that has demonstrated significant inhibitory effects against numerous RNA viruses, including coronaviruses (SARS-CoV, MERS-CoV, SARS-CoV-2), influenza viruses, Ebola virus, and enteroviruses.^{[1][2][3][8]} The development of its orally bioavailable prodrug, Molnupiravir (EIDD-2801), has facilitated its clinical investigation and application.^{[2][9][10][11]} This document serves as a technical resource for researchers and drug development professionals, offering detailed insights into the virological profile of EIDD-1931.

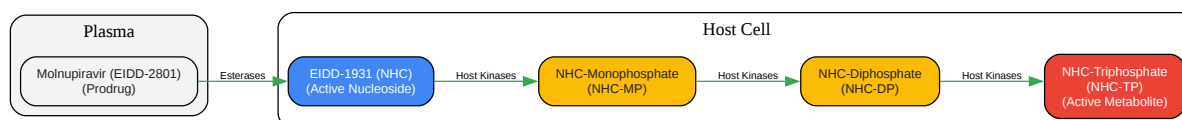
Metabolic Activation and Mechanism of Action

The antiviral activity of EIDD-1931 is dependent on its intracellular conversion to the active triphosphate form and its subsequent incorporation into viral RNA by the viral RNA-dependent RNA polymerase (RdRp).

Metabolic Activation Pathway

Molnupiravir (EIDD-2801) is designed as a 5'-isobutyrate prodrug of EIDD-1931 to enhance its oral bioavailability.[2][6] Upon administration, Molnupiravir undergoes rapid and extensive metabolism:

- **Hydrolysis:** Plasma esterases hydrolyze the isobutyrate ester group of Molnupiravir, releasing the active nucleoside analog, EIDD-1931 (NHC).[2][6]
- **Cellular Uptake:** EIDD-1931 is transported into host cells via nucleoside transporters.
- **Phosphorylation:** Once inside the cell, host cellular kinases sequentially phosphorylate EIDD-1931 to its monophosphate (NHC-MP), diphosphate (NHC-DP), and finally to its active triphosphate form, NHC-5'-triphosphate (NHC-TP).[2][7]



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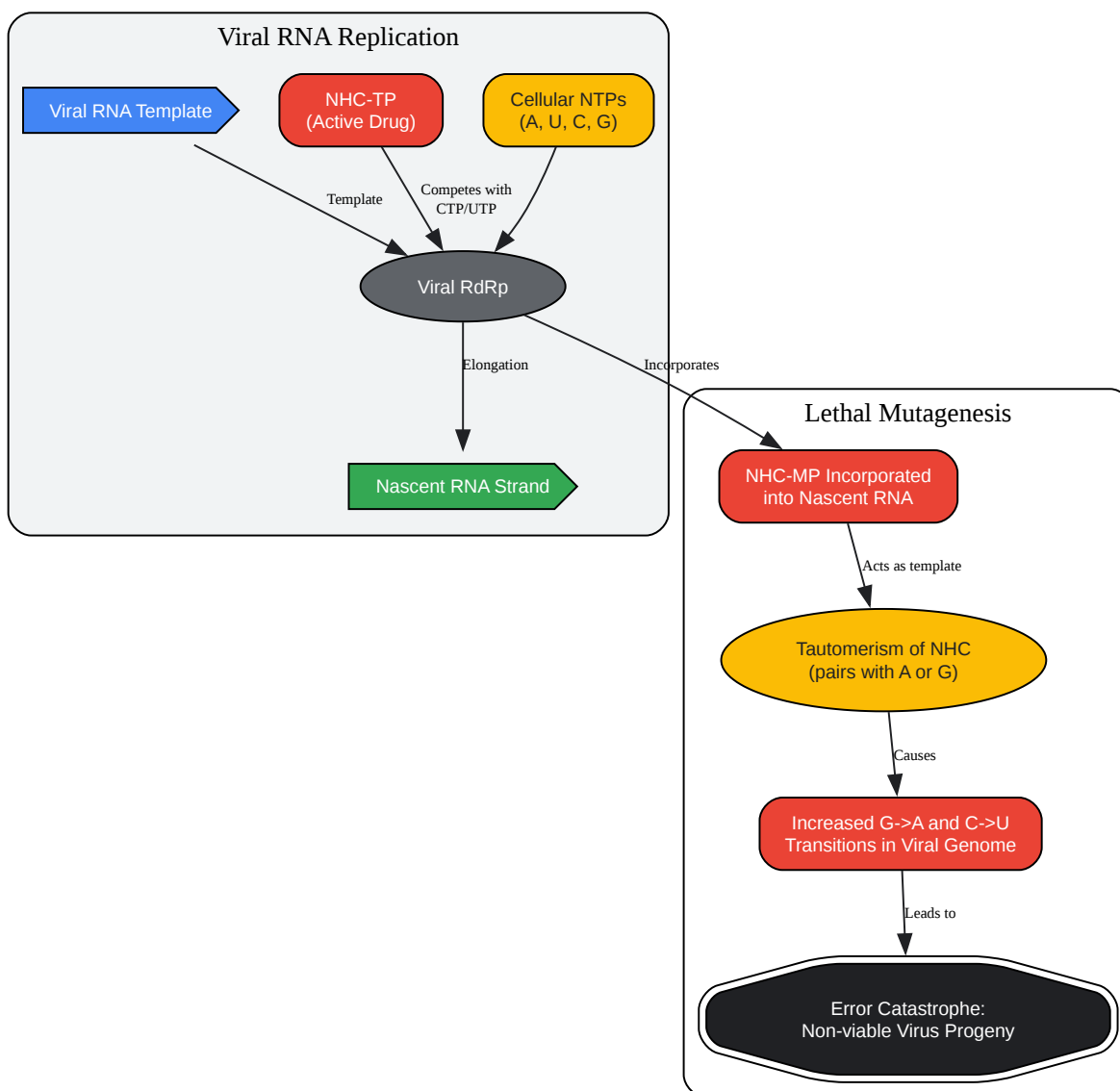
Metabolic activation of Molnupiravir to EIDD-1931 and its active triphosphate form.

Mechanism of Lethal Mutagenesis

The core of EIDD-1931's antiviral action is the induction of "error catastrophe" or lethal mutagenesis during viral RNA replication.[6][7]

- **Competition and Incorporation:** The active NHC-TP acts as a competitive substrate for the viral RdRp, mimicking both cytidine triphosphate (CTP) and uridine triphosphate (UTP).[6] The RdRp incorporates NHC-monophosphate (NHC-MP) into the nascent viral RNA strand.

- **Tautomerism and Ambiguous Base-Pairing:** The mutagenic nature of EIDD-1931 stems from the tautomeric properties of its N4-hydroxycytosine base. It can exist in two forms: an amino-like form that pairs with guanine (G) and an imino-like (oxime) form that pairs with adenine (A).^[2] This allows NHC to be incorporated opposite either a G or an A in the template RNA strand.
- **Accumulation of Mutations:** When the newly synthesized RNA strand containing NHC-MP is used as a template for the next round of replication, the ambiguous base-pairing potential of NHC leads to the incorporation of incorrect nucleotides (either G or A) in the subsequent copies. This results in a significant increase in G-to-A and C-to-U transition mutations throughout the viral genome.^[5]
- **Error Catastrophe:** The accumulation of these mutations with each replication cycle eventually exceeds the virus's tolerance for genetic variation, leading to the production of non-functional viral proteins and non-viable viral progeny, a state known as "error catastrophe."^[7]



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The process of lethal mutagenesis induced by EIDD-1931 during viral replication.

Quantitative Data on Antiviral Activity

The in vitro antiviral potency of EIDD-1931 has been evaluated against a variety of RNA viruses in different cell lines. The following tables summarize key quantitative data, including the 50% inhibitory concentration (IC50), 50% effective concentration (EC50), and 50% cytotoxic concentration (CC50).

Table 1: Antiviral Activity of EIDD-1931 against Coronaviruses

Virus	Cell Line	Assay	IC50 (μM)	EC50 (μM)	Reference
SARS-CoV-2	Vero	-	0.3	-	[3]
SARS-CoV-2	Calu-3	-	0.08	-	[12]
SARS-CoV-2	Vero E6-GFP	-	-	0.3	[12]
SARS-CoV-2	Huh7	-	-	0.4	[12]
MERS-CoV	-	-	0.15	-	[3]
Bat-CoVs	-	-	0.15	-	[13]

Table 2: Antiviral Activity of EIDD-1931 against Enteroviruses

Virus	Cell Line	Assay	EC50 (μM)	Reference
EV-A71	RD	CPE Protection	5.13 ± 0.56	[1]
EV-A71	Vero	CPE Protection	7.04 ± 0.38	[1]
EV-A71	Huh-7	CPE Protection	4.43 ± 0.33	[1]
EV-A71 (clinical isolate)	-	-	2.79 ± 0.89	[1]

Table 3: Cytotoxicity of EIDD-1931

Cell Line	CC50 (μM)	Reference
RD	80.47 ± 0.02	[1]
Vero	14.07 ± 0.43	[1]
Huh7	34.09 ± 0.06	[1]

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments used to evaluate the antiviral activity of EIDD-1931.

Cytopathic Effect (CPE) Inhibition Assay

This assay determines the concentration of the compound required to inhibit virus-induced cell death.

- **Cell Seeding:** Plate a suitable cell line (e.g., Vero E6, RD cells) in 96-well microplates and grow to confluence.[6]
- **Compound Preparation:** Prepare serial dilutions of EIDD-1931 in cell culture medium.
- **Infection and Treatment:** Infect the cells with the target virus at a predetermined multiplicity of infection (MOI). Immediately after infection, remove the virus inoculum and add the medium containing the serially diluted EIDD-1931.[6] Include "virus control" (cells + virus, no drug) and "cell control" (cells only, no virus or drug) wells.
- **Incubation:** Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient to observe significant CPE in the virus control wells (typically 3-4 days).[6]
- **Cell Viability Measurement:** Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- **Data Analysis:** Calculate the 50% effective concentration (EC₅₀) by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Viral RNA Quantification by qRT-PCR

This assay quantifies the effect of the compound on viral RNA replication.

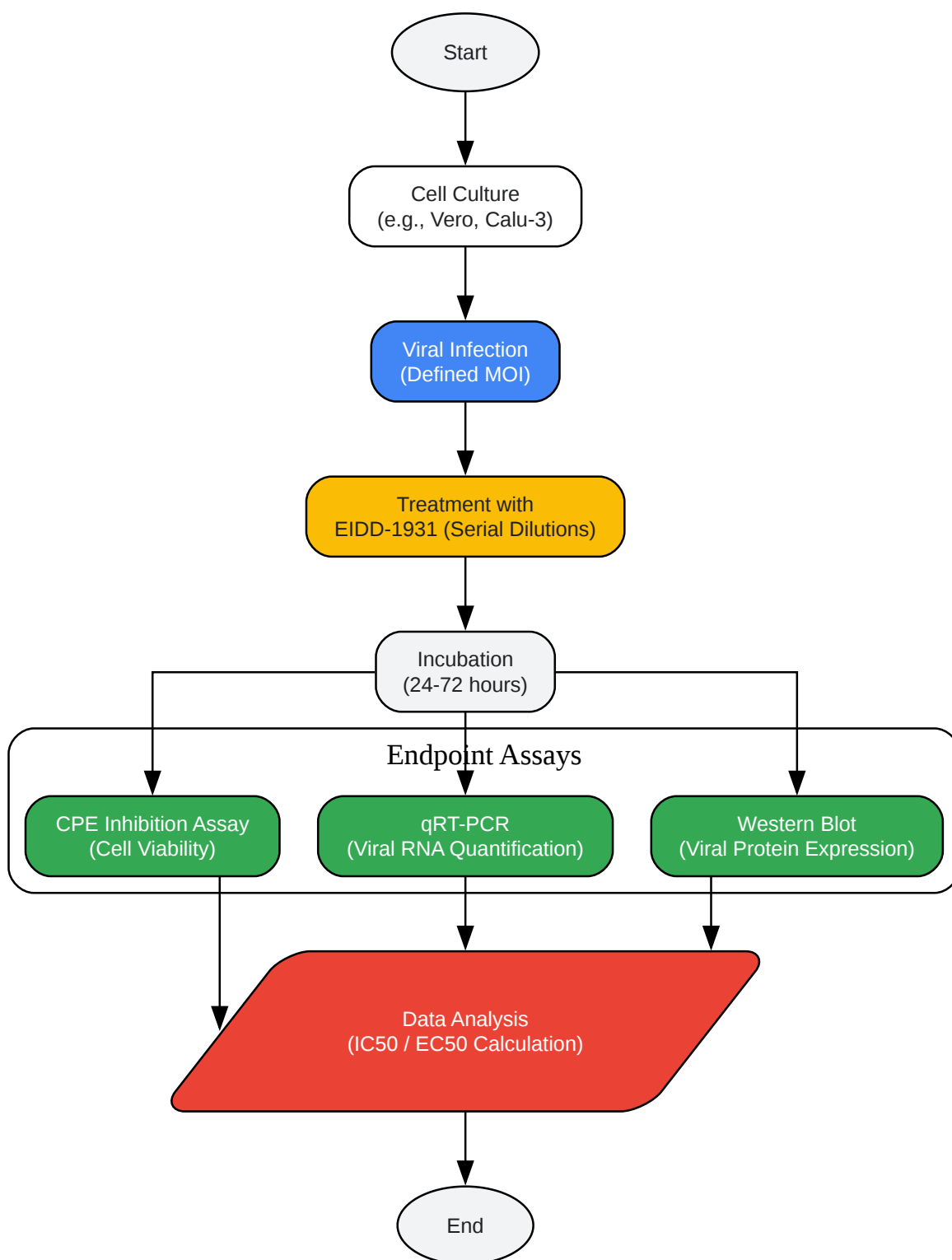
- **Cell Culture and Infection:** Seed cells in multi-well plates, infect with the virus, and treat with serial dilutions of EIDD-1931 as described for the CPE assay.
- **RNA Extraction:** At a specified time post-infection (e.g., 24 or 48 hours), lyse the cells and extract total RNA using a commercial RNA extraction kit.
- **Quantitative Real-Time PCR (qRT-PCR):** Perform one-step or two-step qRT-PCR using primers and a probe specific to a viral gene (e.g., the N gene for SARS-CoV-2).^[14]
- **Data Analysis:** Determine the viral RNA copy number in each sample by comparing the cycle threshold (Ct) values to a standard curve of known concentrations. Calculate the 50% inhibitory concentration (IC₅₀) based on the reduction in viral RNA levels at different drug concentrations.

Viral Protein Expression by Western Blot

This method assesses the impact of the compound on the production of viral proteins.

- **Cell Culture, Infection, and Treatment:** Follow the same initial steps as for the viral RNA quantification assay.
- **Protein Extraction:** At a designated time post-infection, wash the cells with PBS and lyse them with a suitable lysis buffer to extract total protein.
- **SDS-PAGE and Western Blotting:** Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
- **Immunodetection:** Probe the membrane with a primary antibody specific to a viral protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
- **Visualization:** Detect the protein bands using a chemiluminescent substrate and an imaging system.

- Analysis: Quantify the band intensities to determine the relative reduction in viral protein expression in the presence of the compound.



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- To cite this document: BenchChem. [EIDD-1931: A Ribonucleoside Analog Inhibitor Inducing Viral Error Catastrophe]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12416912#eidd-1931-as-a-ribonucleoside-analog-inhibitor]

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